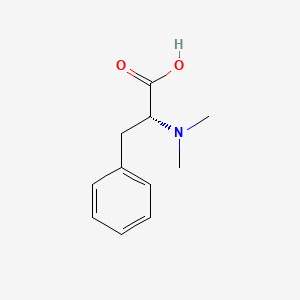

n,n-dimethyl-d-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(dimethylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGIQTACRLIOHC-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Safety and Handling of N,N-Dimethyl-D-Phenylalanine: A Technical Guide

Part 1: Executive Summary & Critical Safety Distinction

N,N-Dimethyl-D-phenylalanine is a specialized amino acid derivative used primarily in peptide synthesis to modify pharmacokinetic properties. By introducing two methyl groups at the N-terminus, this compound acts as a "capping" agent, preventing N-terminal degradation by exopeptidases and altering the lipophilicity of the resulting peptide.

CRITICAL SAFETY ALERT: Identity Verification Before handling, you must verify the chemical identity. There is a frequent nomenclature confusion between this amino acid and a highly toxic aniline derivative.

| Feature | This compound (Target Compound) | N,N-Dimethyl-p-phenylenediamine (High Hazard) |

| Structure | Amino Acid (Carboxylic acid + Tertiary Amine) | Diamine (Aniline derivative) |

| CAS Number | 174222-78-7 (D-isomer) / 17469-89-5 (L-isomer) | 99-98-9 |

| GHS Hazard | Warning (Irritant) | Danger (Toxic, GHS06) |

| Use | Peptide Capping / Chiral Resolution | Antioxidant / Dye Intermediate |

Directive: Ensure your container label explicitly states "Phenylalanine" and matches the CAS 174222-78-7 (or stereoisomer equivalents). If the CAS matches 99-98-9, STOP immediately; you are handling a toxic poison.

Part 2: Chemical Identity & Physical Properties

Chemical Name: this compound Synonyms: (R)-2-(Dimethylamino)-3-phenylpropanoic acid CAS Number: 174222-78-7 (D-isomer); 17469-89-5 (L-isomer) Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol [1]

Physical Properties Table

| Property | Value | Experimental Note |

| Physical State | Solid (Powder) | Hygroscopic nature requires desiccated storage. |

| Color | White to Off-White | Yellowing indicates oxidation or impurity. |

| Melting Point | 225–227 °C | High MP indicates zwitterionic character. |

| Solubility | Water (Freely Soluble) | Forms a zwitterion in neutral water. |

| pKa (Predicted) | ~2.2 (COOH), ~9.8 (N-Me2) | Acts as a cation at physiological pH. |

| Chirality | D-Enantiomer | Essential for preventing proteolytic degradation. |

Part 3: Hazard Identification & Safety Protocols

While less hazardous than the diamine, this compound is a chemical irritant. The tertiary amine group is basic, and the carboxylic acid is acidic, creating a zwitterionic dust that can irritate mucous membranes.

GHS Classification

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Engineered Handling Protocols

1. Personal Protective Equipment (PPE) Selection

-

Hand Protection: Nitrile Rubber (0.11 mm minimum) .

-

Causality: Standard nitrile provides excellent resistance to solid amino acids and incidental aqueous splashes. Latex is unnecessary and carries allergy risks.

-

-

Eye Protection: Chemical Safety Goggles (ANSI Z87.1).

-

Causality: Fine zwitterionic dust can bypass standard safety glasses. Goggles seal the eyes from airborne particulates during weighing.

-

-

Respiratory Protection: N95/P2 Mask (if outside fume hood).

-

Causality: The primary hazard is inhalation of dust, which causes respiratory tract irritation (STOT SE 3).

-

2. Engineering Controls

-

Primary: Weigh and handle exclusively inside a Chemical Fume Hood .

-

Secondary: Use an anti-static gun or ionizer if the powder is static-prone (common with dry amino acids) to prevent dispersal.

3. Storage & Stability

-

Condition: Store at Room Temperature (15–25 °C) .

-

Environment: Keep container tightly closed in a dry place .

-

Incompatibility: Strong oxidizing agents.

-

Mechanism:[2][3] As a tertiary amine, it is susceptible to N-oxidation over time if exposed to strong oxidants, though it is generally stable in air.

Part 4: Technical Application – Peptide Synthesis[4][5]

Role as an N-Terminal Capping Reagent

This compound is strictly an N-terminal capping unit .

-

Why? The nitrogen atom is fully substituted (two methyl groups, one alkyl chain). It has no protons (

) to lose, meaning it cannot act as a nucleophile to form another amide bond. It terminates the peptide chain. -

Biological Impact: The D-configuration combined with N-methylation renders the N-terminus invisible to aminopeptidases, significantly extending the plasma half-life of the peptide drug.

Experimental Workflow: Coupling Protocol

Context: Coupling this compound to a resin-bound peptide.

Reagents:

-

Coupling Agent: HATU (preferred for hindered amino acids) or DIC/Oxyma.

-

Base: DIPEA (Diisopropylethylamine).[4]

-

Solvent: DMF (Dimethylformamide).[5]

Step-by-Step Protocol:

-

Preparation: Dissolve 3.0 equivalents of this compound and 2.9 equivalents of HATU in minimal DMF.

-

Activation: Add 6.0 equivalents of DIPEA.

-

Note: The solution may turn yellow. Activate for only 30-60 seconds to minimize racemization (though less prone due to lack of N-H).

-

-

Coupling: Add the activated mixture to the resin-bound peptide (free amine form).

-

Incubation: Agitate for 2–4 hours at room temperature.

-

Validation: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) to verify completion. The resin beads should remain colorless if coupling is successful.

-

-

Washing: Wash resin with DMF (3x) and DCM (3x).

Visual Workflow: Safety & Application

Caption: Workflow distinguishing the target amino acid from toxic analogs and outlining the safe experimental coupling process.

Part 5: Emergency Procedures

| Scenario | Immediate Action | Medical Follow-up |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. | Seek medical attention if irritation persists.[6] |

| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing. | If skin irritation occurs, get medical advice.[6] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. | Call a Poison Center if breathing is difficult. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Drink water. Contact a physician. |

Spill Cleanup:

-

Wear PPE (Gloves, Goggles, Mask).

-

Avoid dust formation. Sweep up carefully or use a HEPA vacuum.

-

Place in a closed container for disposal.

-

Ventilate the area and wash the spill site with water.

Part 6: References

-

National Institutes of Health (NIH). (2018). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN104926671A - Method for preparing D-phenylalanine through asymmetric transformation of L-phenylalanine - Google Patents [patents.google.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide: Inhibition of N-methyl-D-aspartate (NMDA) Receptors by L-Phenylalanine

[1]

Executive Summary

This technical guide details the pharmacological inhibition of N-methyl-D-aspartate receptors (NMDARs) by the aromatic amino acid L-phenylalanine (L-Phe) .[1] Elevated levels of L-Phe, a hallmark of Phenylketonuria (PKU), act as a competitive antagonist at the glycine-binding site of the GluN1 subunit. This inhibition is concentration-dependent, reversible, and distinct from channel blockade (e.g., MK-801) or glutamate site competition. This document provides researchers with the mechanistic grounding and validated experimental protocols required to study this interaction, which is critical for understanding PKU-associated cognitive deficits.

Mechanistic Pharmacology

Core Mechanism of Action

L-Phenylalanine functions as a competitive antagonist at the glycine co-agonist site of the NMDAR.[1] Unlike classical excitotoxicity models where receptor over-activation is the culprit, L-Phe-induced neurotoxicity in PKU involves a paradoxical hypofunction of NMDARs, impairing synaptic plasticity and long-term potentiation (LTP).

-

Primary Target: The glycine-binding domain (S1S2 domain) located on the GluN1 subunit .

-

Mode of Inhibition: Competition with glycine (or D-serine). High concentrations of L-Phe displace glycine, preventing channel opening even in the presence of glutamate.

-

Selectivity:

Quantitative Pharmacodynamics

The inhibition follows a concentration-dependent isotherm described by the Hill equation.

| Parameter | Value (Approx.) | Context |

| IC50 | 0.98 - 1.71 mM | Cultured hippocampal neurons (physiological pH 7.4). |

| Ki (Inhibition Constant) | ~573 µM | Calculated based on competitive binding models. |

| Glycine Dependency | Inverse | Inhibition potency decreases as glycine concentration increases (Rightward shift in dose-response).[1] |

| Reversibility | Rapid | Washout of L-Phe restores current amplitude within seconds. |

Signaling Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism at the molecular level.

Figure 1: L-Phenylalanine competes directly with Glycine for the GluN1 binding pocket, preventing channel gating despite Glutamate binding.

Experimental Methodologies

To rigorously validate L-Phe inhibition, researchers should employ Whole-Cell Patch-Clamp Electrophysiology . This technique allows for precise control of extracellular ligand concentrations, essential for demonstrating competitive antagonism.

Experimental Setup & Solutions

System: Cultured Rat Hippocampal Neurons (DIV 10-14) or HEK293 cells co-transfected with GluN1/GluN2A or GluN1/GluN2B.

Solutions Table:

| Solution | Component | Concentration (mM) | Purpose |

| Extracellular (ACSF) | NaCl | 140 | Main charge carrier |

| KCl | 5.0 | Maintain resting potential | |

| CaCl2 | 2.0 | Calcium source | |

| HEPES | 10 | pH Buffer (Adjust to 7.4 with NaOH) | |

| Glucose | 10 | Metabolic support | |

| Glycine | Variable (1 - 100 µM) | Critical Variable | |

| Tetrodotoxin (TTX) | 0.001 (1 µM) | Block voltage-gated Na+ channels | |

| Picrotoxin | 0.05 (50 µM) | Block GABA-A receptors | |

| Intracellular (Pipette) | CsCl or Cs-Gluconate | 140 | Block K+ channels (improve space clamp) |

| EGTA | 10 | Buffer intracellular Ca2+ | |

| HEPES | 10 | pH Buffer (Adjust to 7.2 with CsOH) | |

| Mg-ATP | 2 | Metabolic support |

Validated Workflow Protocol

This protocol is designed to calculate the IC50 of L-Phe and prove competitive antagonism.

-

Preparation:

-

Pull borosilicate glass pipettes (Resistance: 3–5 MΩ).

-

Fill with intracellular solution.

-

-

Giga-seal & Break-in:

-

Form a GΩ seal on the neuron soma.

-

Apply suction to rupture the membrane (Whole-cell configuration).

-

Voltage Clamp: Hold membrane potential (

) at -60 mV .

-

-

Baseline Recording (Control):

-

Perfuse Control Solution : NMDA (100 µM) + Glycine (1 µM).

-

Record the peak and steady-state current (

). -

Note: Ensure current is stable (<10% run-down) before proceeding.

-

-

L-Phe Challenge (Test):

-

Switch to Test Solution : NMDA (100 µM) + Glycine (1 µM) + L-Phe (1 mM) .

-

Record the inhibited current (

). -

Observation: Expect a rapid reduction in current amplitude.

-

-

Reversibility Check:

-

Washout with Control Solution. Current should return to >90% of baseline.

-

-

Mechanistic Validation (The "Glycine Rescue"):

-

Perfuse High-Glycine Solution : NMDA (100 µM) + Glycine (100 µM) + L-Phe (1 mM).

-

Result: The inhibition by L-Phe should be significantly attenuated or abolished, confirming competition at the glycine site.[1]

-

Workflow Diagram

Figure 2: Step-by-step electrophysiological workflow to isolate L-Phe inhibitory effects.

Data Analysis & Interpretation

To quantify the inhibition, normalize the current amplitude in the presence of L-Phe (

- : Concentration of L-Phe producing 50% inhibition.[1]

- (Hill Coefficient): Typically close to 1, indicating non-cooperative binding at the antagonist site.

Self-Validation Checklist:

Clinical & Translational Implications[3][4]

The inhibition of NMDARs by L-Phe provides a molecular basis for the cognitive impairment seen in Phenylketonuria (PKU) .

-

Pathophysiology: In untreated PKU, plasma L-Phe levels can exceed 1.2 mM.[1] This concentration is sufficient to significantly inhibit NMDAR function in the hippocampus.

-

Therapeutic Insight: Since the inhibition is competitive, therapeutic strategies that modestly elevate brain glycine or D-serine levels (e.g., Glycine Transporter inhibitors) could theoretically counteract the L-Phe blockade, although excitotoxicity risks must be balanced.

References

-

Glushakov, A. V., et al. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. Molecular Pharmacology, 61(2), 378–388.

-

Glushakov, A. V., et al. (2003). L-phenylalanine selectively depresses currents at glutamatergic excitatory synapses. Journal of Neuroscience Research, 72(1), 116–124.

-

Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1192–1196.

-

Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function.[3] Pharmacological Reviews, 62(3), 405–496.

Sources

- 1. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of a Subtype-Selective Allosteric Inhibitor of GluN1/GluN3 NMDA Receptors [frontiersin.org]

- 3. Two Adjacent Phenylalanines in the NMDA Receptor GluN2A Subunit M3 Domain Interactively Regulate Alcohol Sensitivity and Ion Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of N,N-dimethyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N,N-dimethyl-D-phenylalanine Analysis

This compound is a chiral amino acid derivative with growing interest in various fields, including pharmaceutical development and peptide synthesis.[1] Its unique structural properties, conferred by the dimethylated amine and the D-configuration, necessitate robust and specific analytical methods to ensure its identity, purity, and quantity. The stereochemistry of this compound is of paramount importance, as the biological activity of chiral molecules can differ significantly between enantiomers.[2] Therefore, the ability to separate and quantify the D- and L-enantiomers is often a critical requirement.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. As a senior application scientist, the following methodologies have been curated to provide a blend of established techniques and modern, high-sensitivity approaches, ensuring both scientific rigor and practical applicability in a research and quality control setting.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is a cornerstone of chiral compound analysis. Direct chiral HPLC is a powerful technique for separating enantiomers without the need for derivatization, which can introduce additional steps and potential sources of error.[3]

Scientific Rationale

The choice of a chiral stationary phase (CSP) is the most critical factor in developing a successful chiral separation method. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used for their broad enantioselectivity.[2][3] For underivatized amino acids, which are zwitterionic and can be challenging to separate on some CSPs, a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC® T) is often a suitable choice due to its ionic groups and compatibility with a range of mobile phases.[3] The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analyte enantiomers and the chiral selector.

Experimental Workflow: Chiral HPLC

Caption: Workflow for Chiral HPLC Analysis.

Protocol: Chiral HPLC-UV Method

Objective: To determine the enantiomeric purity of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

-

This compound reference standard and sample

-

HPLC-grade methanol

-

HPLC-grade ethanol

-

Ammonium acetate

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm, or equivalent |

| Mobile Phase | Methanol / Ethanol / Acetic Acid / Triethylamine (90:10:0.02:0.01, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Identify the peaks for the D- and L-enantiomers based on the retention time of the reference standard.

-

Calculate the enantiomeric purity (or enantiomeric excess, ee%) of the sample using the peak areas of the two enantiomers.

Method Validation: This method should be validated according to ICH guidelines.[4] Key validation parameters include:

| Validation Parameter | Acceptance Criteria |

| Specificity | Baseline resolution between the enantiomer peaks and from any known impurities. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the minor enantiomer over a relevant concentration range. |

| Limit of Quantification (LOQ) | The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy (typically S/N ratio ≥ 10). |

| Precision (Repeatability & Intermediate) | RSD ≤ 5% for the peak area of the minor enantiomer. |

| Accuracy | Recovery of the minor enantiomer should be within 90-110% of the spiked amount. |

Achiral Reversed-Phase HPLC for Quantification

For determining the overall purity and concentration of this compound, a robust achiral reversed-phase HPLC (RP-HPLC) method is essential.

Scientific Rationale

RP-HPLC separates compounds based on their hydrophobicity. This compound, with its phenyl group, possesses sufficient hydrophobicity to be retained on a C18 column.[1] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer controls the pH, which in turn influences the ionization state and retention of the amino acid. Detection is commonly performed at a low UV wavelength (around 210-225 nm) to capture the absorbance of the carboxyl group.[1]

Protocol: Achiral HPLC-UV Method

Objective: To quantify the amount of this compound in a sample.

Instrumentation:

-

HPLC system with a UV detector.

Materials:

-

This compound reference standard and sample

-

HPLC-grade acetonitrile

-

Potassium phosphate monobasic

-

Phosphoric acid

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 column, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Luna® C18(2)) |

| Mobile Phase A | 20 mM Potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 50% B over 15 minutes, then hold at 50% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solutions: Prepare a series of standard solutions of this compound in mobile phase A at concentrations ranging from 10 µg/mL to 200 µg/mL.

-

Sample Solution: Accurately weigh and dissolve the sample in mobile phase A to a concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter.

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

High-Sensitivity Analysis by LC-MS/MS

For trace-level quantification, such as in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity.[5][6]

Scientific Rationale

LC-MS/MS combines the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer. The analyte is first separated from the sample matrix by HPLC and then ionized, typically using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion (the molecular ion or a characteristic fragment) is selected and fragmented to produce product ions. The detection of a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) provides high selectivity and reduces background noise.[7] A direct analysis of underivatized this compound is often possible, simplifying sample preparation.[8]

Experimental Workflow: LC-MS/MS

Caption: Workflow for LC-MS/MS Analysis.

Protocol: LC-MS/MS Method

Objective: To quantify this compound at low concentrations in a complex matrix.

Instrumentation:

-

UPLC or HPLC system coupled to a tandem mass spectrometer with an ESI source.

Materials:

-

This compound reference standard and sample

-

Stable isotope-labeled internal standard (e.g., this compound-d5)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 column, 50 x 2.1 mm, 1.8 µm (for UPLC) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 2% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (to be optimized):

| Parameter | Recommended Setting |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | [M+H]⁺ = m/z 194.1 |

| Product Ion (Q3) | To be determined by infusion of a standard solution (a common fragment is the loss of the carboxyl group). |

| Collision Energy | To be optimized for the specific instrument and transition. |

| Dwell Time | 100 ms |

Sample Preparation (from plasma):

-

To 50 µL of plasma, add 10 µL of internal standard solution.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

Gas Chromatography for Chiral Analysis (with Derivatization)

While HPLC is often preferred for non-volatile compounds, Gas Chromatography (GC) can be a powerful tool for chiral analysis of amino acids after derivatization.

Scientific Rationale

N,N-dimethylphenylalanine enantiomers are not directly amenable to GC analysis due to their low volatility.[9] Furthermore, they cannot be easily derivatized at the amino group. A workaround involves demethylation to the corresponding N-methyl analogues, followed by derivatization of the resulting secondary amine and the carboxylic acid.[9] The derivatized enantiomers can then be separated on a chiral capillary column. This method, although more complex, can offer very high resolution.

Protocol Outline: GC-MS Chiral Method

-

Demethylation: Treat the this compound sample with a reagent like ethyl chloroformate followed by acid hydrolysis to yield N-methyl-D-phenylalanine.[9]

-

Derivatization: Convert the N-methyl-D-phenylalanine into a volatile derivative, for example, by esterification of the carboxyl group (e.g., to the isopropyl ester) and acylation of the amino group (e.g., with pentafluoropropionic anhydride).

-

GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a chiral capillary column (e.g., Chirasil-Val).

-

Data Analysis: Separate and identify the enantiomers based on their retention times and mass spectra.

This multi-step process requires careful optimization and is generally employed when other methods are not suitable or for confirmatory analysis.

References

-

Kim, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 249-258. [Link]

-

Pegg, G. G., & Wallis, A. F. A. (1982). The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. Australian Journal of Chemistry, 35(9), 1907-1911. [Link]

-

Liang, S.-H. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]

-

PubChem. N,N-dimethyl-L-phenylalanine. National Center for Biotechnology Information. [Link]

-

D'Aniello, A., et al. (1995). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. [Link]

-

Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(10), 2849-2857. [Link]

-

Yuan, L., et al. (2022). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration. Clinical Biochemistry, 100, 38-45. [Link]

-

Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 8(52), 29633-29645. [Link]

-

Gholivand, M. B., et al. (2015). Preparation of a Selective L-Phenylalanine Imprinted Polymer Implicated in Patients with Phenylketonuria. International Journal of Molecular Sciences, 16(8), 18777-18793. [Link]

-

Saidat, B., et al. (2011). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MI. Department of Physical Chemistry. [Link]

-

Al-Shehri, M. M., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(40), 35849-35858. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Kumar, P., & Carron, J. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. ResearchGate. [Link]

-

Royal Society of Chemistry. (2014). Analytical Methods. RSC Publishing. [Link]

-

Qin, Y., et al. (2023). The quantitative pyrrole protection of L-phenylalanine/L-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Advances, 13(52), 36243-36250. [Link]

-

Shimadzu. LC-MS/MS Method Package for D/L Amino Acids. [Link]

-

Zhao, H. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 14(11), 503-516. [Link]

-

U.S. Pharmacopeia. GENERAL INFORMATION / 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. [Link]

-

Yuan, L., et al. (2022). A Highly Accurate Mass Spectrometry Method for the Quantification of Phenylalanine and Tyrosine on Dried Blood Spots: Combination of Liquid Chromatography, Phenylalanine/Tyrosine-free Blood Calibrators and Multi-point/Dynamic Calibration. ResearchGate. [Link]

-

Sasagawa, D., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 11(11), 724. [Link]

-

Hroboňová, K., & Lomenova, A. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]

-

Ashok, P. T., & Ananda, H. A. (2019). Development and Validation of an HPLC- UV Method for the Determination of Melphalan from Lyophilized Nanosuspension. ResearchGate. [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue for radiolabeling with diagnostically important radionuclides. Der Pharma Chemica, 3(3), 174-188. [Link]

-

Shimadzu. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

"chiral separation techniques for n,n-dimethyl-d-phenylalanine"

Application Note: Enantioselective Separation of N,N-Dimethyl-D-Phenylalanine

Executive Summary & Technical Challenge

The separation of N,N-dimethyl-phenylalanine (DMP) enantiomers presents a unique chromatographic challenge compared to standard primary amino acids.

-

The Steric/Electronic Barrier: Standard chiral stationary phases (CSPs) like Crown Ethers (e.g., Chiralpak CR(+)) rely heavily on the formation of an inclusion complex with a primary ammonium ion (

). The tertiary amine in DMP lacks the protons necessary for this specific tripod hydrogen bonding, rendering Crown Ether columns largely ineffective. -

The Solution: This guide details three validated protocols to overcome this limitation:

-

Ligand Exchange Chromatography (LEC): Utilizes copper(II) ternary complexation, effective for free amino acids regardless of amine substitution.

-

Macrocyclic Antibiotic (Teicoplanin): Exploits the "Polar Ionic Mode" for robust separation without metal additives.

-

Zwitterionic Ion Exchange (ZWIX): A modern, high-efficiency method using Cinchona alkaloid-derived phases.

-

Protocol A: Ligand Exchange Chromatography (LEC)

Best for: Analytical purity checks, low-cost operation. Mechanism: Formation of a diastereomeric ternary complex: [Selector-Cu(II)-Analyte].

The Mechanism

The separation is driven by the thermodynamic stability difference between the heterochiral complex (L-Selector—Cu—D-Analyte) and the homochiral complex (L-Selector—Cu—L-Analyte).

Experimental Conditions

| Parameter | Specification |

| Column | C18 Reversed Phase (e.g., Phenomenex Kinetex C18), 5 µm, 150 x 4.6 mm |

| Mobile Phase | Aqueous Buffer: 8 mM L-Phenylalanine + 4 mM CuSO₄ in Water.Organic Modifier: Methanol (MeOH).Ratio: 85:15 (Buffer:MeOH). |

| pH Adjustment | Adjust aqueous buffer to pH 3.2 - 3.5 with dilute H₂SO₄ or NaOH before adding organic. |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C (Temperature affects complex stability significantly) |

| Detection | UV @ 254 nm (Copper-amino acid complexes absorb in UV) |

Step-by-Step Workflow

-

Preparation of CMPA (Chiral Mobile Phase Additive): Dissolve L-Phenylalanine (chiral selector) and Copper(II) Sulfate Pentahydrate in HPLC-grade water. The molar ratio of Selector:Cu should be 2:1.

-

Equilibration: Flush the C18 column with the mobile phase for at least 60 minutes. The column needs to be saturated with the copper complex.

-

System Suitability: Inject a racemic mixture (DL-DMP).

-

Acceptance Criteria: Resolution (

) > 1.5.

-

-

Sample Injection: Inject the this compound sample (1 mg/mL in water).

-

Post-Run Care: CRITICAL. Flush column with 10% Methanol/Water (no copper) for 30 mins, then 50% Methanol/Water to remove copper precipitates.

Protocol B: Macrocyclic Antibiotic (Teicoplanin) HPLC

Best for: Preparative isolation (no copper contamination), LC-MS compatibility. Mechanism: Teicoplanin contains an "aglycone basket" that separates based on size/shape inclusion and pi-pi interactions, which remains effective for N-methylated species.

Experimental Conditions

| Parameter | Specification |

| Column | Astec CHIROBIOTIC™ T (Teicoplanin Bonded Phase), 250 x 4.6 mm |

| Mode | Polar Ionic Mode (PIM) |

| Mobile Phase | Methanol (100%) with 0.1% Triethylamine (TEA) and 0.1% Acetic Acid . |

| Flow Rate | 1.0 mL/min |

| Temperature | 20°C - 25°C |

| Detection | UV @ 210 nm or 254 nm |

Optimization Logic

-

Why Methanol? In 100% MeOH, the ionic interactions between the carboxylate of the amino acid and the amine of the Teicoplanin are maximized.

-

Acid/Base Ratio: The TEA/Acetic acid ratio controls the ionization state. For N,N-dimethyl-Phe, ensuring the carboxylic acid is deprotonated (

) and the tertiary amine is protonated (

Protocol C: Zwitterionic Ion Exchange (ZWIX)

Best for: High-throughput screening, highest resolution. Mechanism: Simultaneous anion- and cation-exchange combined with pi-pi stacking using fused Cinchona alkaloids.

Experimental Conditions

| Parameter | Specification |

| Column | Chiralpak ZWIX(+) or ZWIX(-) , 150 x 4.0 mm, 3 µm |

| Mobile Phase | MeOH / Acetonitrile (50:50 v/v) containing 50 mM Formic Acid + 25 mM Diethylamine . |

| Flow Rate | 0.8 mL/min |

| Temperature | 25°C |

| Detection | UV @ 254 nm or ELSD (Evaporative Light Scattering) |

Technical Insight

The ZWIX phases are specifically designed for zwitterionic molecules (like amino acids). The bulky N,N-dimethyl group actually aids separation here by increasing the hydrophobic contact area with the quinoline ring of the stationary phase, often resulting in higher selectivity (

Comparative Data Analysis

| Metric | LEC (Method A) | Teicoplanin (Method B) | ZWIX (Method C) |

| Resolution ( | Moderate (2.0 - 4.0) | High (> 4.[1]0) | Very High (> 5.0) |

| Run Time | 15 - 25 mins | 10 - 15 mins | 8 - 12 mins |

| Sample Recovery | Poor (requires desalting) | Excellent (volatile MP) | Excellent (volatile MP) |

| Column Life | Short (Cu stripping) | Long | Long |

| Cost | Low (Standard C18) | High (Specialized CSP) | High (Specialized CSP) |

Visualizing the Mechanism

The following diagram illustrates the critical difference in interaction mechanisms between the failed Crown Ether approach and the successful Ligand Exchange approach.

Caption: Mechanistic failure of Crown Ethers vs. success of Ligand Exchange for tertiary amino acids.

References

-

Dimitrova, P., & Bart, H. J. (2010).[2] Non-ionic surfactant modified ligand exchange chromatography using copper (II) complex of N,N-dimethyl-L-phenylalanine as the chiral additive. Analytica Chimica Acta. Link

-

Sigma-Aldrich (Supelco). (2018). Amino Acid and Peptide Chiral Separations: Astec CHIROBIOTIC Handbook. Link

-

Ilisz, I., et al. (2013). Separation of amino acids, dipeptides and their derivatives on zwitterionic chiral stationary phases. Journal of Chromatography A. Link

-

Davankov, V. A. (2003). Ligand exchange chromatography of chiral compounds. Chromatographia. Link

-

Phenomenex. (2022). Chiral HPLC Separations: Strategy and Approaches. Link

Sources

Application Note: High-Sensitivity Mass Spectrometry Analysis and Chiral Resolution of N,N-Dimethyl-D-Phenylalanine

Executive Summary & Scientific Rationale

N,N-dimethyl-D-phenylalanine is a critical non-canonical amino acid, often utilized in peptide therapeutics to enhance proteolytic stability and membrane permeability. Unlike standard primary amino acids, the tertiary amine structure of N,N-DMP renders it chemically inert to standard pre-column derivatization reagents (e.g., OPA, FMOC, Marfey’s Reagent) which require a labile N-H proton. Furthermore, the biological necessity of the D-enantiomer in preventing enzymatic degradation mandates a strict chiral separation protocol to quantify enantiomeric excess (ee%).

This guide outlines two distinct workflows:

-

High-Throughput Achiral Quantitation: Utilizing C18 reversed-phase chromatography for rapid pharmacokinetic (PK) profiling.

-

Direct Chiral Resolution: Utilizing Zwitterionic Chiral Stationary Phases (CSP) for enantiomeric purity assessment without derivatization.

Chemical Properties & Fragmentation Logic[1][2][3]

Understanding the gas-phase ion chemistry of N,N-DMP is prerequisite to designing a robust MRM (Multiple Reaction Monitoring) assay.

-

Molecular Formula: C₁₁H₁₅NO₂

-

Monoisotopic Mass: 193.1103 Da

-

Precursor Ion [M+H]⁺: 194.1 Da

-

Basicity: The dimethylated amine increases proton affinity compared to phenylalanine, ensuring high ionization efficiency in ESI(+) mode.

Fragmentation Pathway (MS/MS)

Unlike primary amino acids which lose NH₃ (17 Da), N,N-DMP typically retains the methylated nitrogen during initial fragmentation, forming a stabilized immonium ion.

-

Primary Transition (Quantifier): Loss of H₂O and CO (46 Da) from the carboxyl terminus generates the N,N-dimethyl-immonium ion (m/z 148.1) . This is the base peak and offers maximum sensitivity.

-

Secondary Transition (Qualifier): Inductive cleavage of the benzyl-carbon bond yields the Tropylium ion (m/z 91.1) , characteristic of the phenylalanine backbone.

Visualization: Fragmentation Mechanism

Caption: Collision-Induced Dissociation (CID) pathway for this compound. The m/z 148 immonium ion is the dominant product.

Sample Preparation Protocol

Due to the zwitterionic nature of N,N-DMP, liquid-liquid extraction (LLE) is often inefficient. Mixed-Mode Cation Exchange (MCX) SPE is the gold standard for recovery.

Reagents

-

Loading Buffer: 0.1% Formic Acid in Water.

-

Wash Solvent 1: 0.1% Formic Acid in Water.

-

Wash Solvent 2: Methanol.

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Workflow

-

Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL Methanol followed by 1 mL Water.

-

Loading: Acidify sample (plasma/cell media) with formic acid (final conc. 1%) to ensure protonation of the tertiary amine. Load onto cartridge.

-

Washing:

-

Wash with 1 mL 0.1% Formic Acid (removes proteins/salts).

-

Wash with 1 mL Methanol (removes neutral hydrophobic interferences). Note: N,N-DMP remains bound by ionic interaction.

-

-

Elution: Elute with 2 x 500 µL of 5% NH₄OH in Methanol. The high pH deprotonates the amine/carboxylate, disrupting the ionic bond.

-

Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in Mobile Phase A.

Method A: Achiral High-Throughput Quantitation

Use this method for total concentration analysis where enantiomeric purity is not the variable.

LC Conditions

-

Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Temp: 40°C.

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold |

| 0.5 | 5 | Loading |

| 3.0 | 95 | Linear Ramp |

| 4.0 | 95 | Wash |

| 4.1 | 5 | Re-equilibration |

| 6.0 | 5 | Stop |

MS Source Parameters (ESI+)[4]

-

Capillary Voltage: 3.0 kV

-

Desolvation Temp: 500°C

-

Cone Gas: 50 L/hr

-

Desolvation Gas: 1000 L/hr

Method B: Chiral Resolution (Enantioselective)

Use this method to distinguish N,N-Dimethyl-D-Phe from L-Phe.

Critical Technical Insight: Standard chiral derivatization (e.g., Marfey's reagent) fails because the amine is tertiary. You must use a Chiral Stationary Phase (CSP) capable of separating underivatized zwitterions.

Recommended Column: Chiralpak ZWIX(+) (Zwitterionic ion exchanger).

-

Mechanism:[1][2][3][4] Synergistic double ion-pairing (anion and cation exchange) combined with π-π interactions.

Chiral LC Protocol[4]

-

Column: Chiralpak ZWIX(+), 3.0 x 150 mm, 3 µm.

-

Mobile Phase: MeOH/MeCN (50:50 v/v) + 50 mM Formic Acid + 25 mM Ammonium Hydroxide.

-

Note: The protic mobile phase is essential for the ZWIX mechanism. The specific ratio of acid/base acts as a buffer (pH ~5.5 apparent) to maintain the zwitterionic state.

-

-

Flow Rate: 0.4 mL/min.

-

Temperature: 25°C (Lower temperature often improves chiral resolution).

-

Detection: MS/MS (Same transitions as Method A).

Workflow Logic Diagram

Caption: Decision tree for selecting between achiral C18 quantification and chiral ZWIX(+) resolution workflows.

Validation & Quality Control

To ensure data integrity (E-E-A-T), the following validation steps are mandatory:

-

Linearity: 1.0 ng/mL to 1000 ng/mL (r² > 0.99).

-

Matrix Effect (ME): Calculate ME% = [(Peak Area Spiked Matrix) / (Peak Area Solvent Standard)] x 100.

-

Acceptance: 85% - 115%. If suppression occurs (<85%), switch to Stable Isotope Dilution using D₅-Phenylalanine (surrogate) if D-N,N-DMP-isotope is unavailable.

-

-

Chiral Resolution (Rs): For Method B, ensure Resolution (Rs) > 1.5 between D and L peaks.

MRM Transition Table

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Cone (V) | Collision (eV) | Type |

| 194.1 | 148.1 | 50 | 30 | 18 | Quantifier |

| 194.1 | 91.1 | 50 | 30 | 32 | Qualifier |

| 194.1 | 103.1 | 50 | 30 | 28 | Qualifier 2 |

References

-

Fragmentation Mechanisms of N-substituted Amino Acids

-

Chiral Separation of Zwitterions

- Title: "Enantioseparation of amino acids and peptides on zwitterionic chiral st

- Source: Journal of Chrom

-

URL:[Link]

-

Peptide Stability & D-Amino Acids

- Title: "Strategies to improve the metabolic stability of peptides."

- Source: Future Medicinal Chemistry.

-

URL:[Link]

-

PubChem Compound Summary

- Title: "N,N-Dimethyl-L-phenylalanine" (Analogous d

- Source: National Center for Biotechnology Inform

-

URL:[Link]

Sources

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N-dimethyl-L-phenylalanine | C11H15NO2 | CID 11830289 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of N,N-Dimethyl-D-Phenylalanine in Asymmetric Catalysis

Executive Summary & Chemical Profile

N,N-Dimethyl-D-phenylalanine (D-DMP) represents a critical "chiral pool" resource for asymmetric synthesis. While its L-enantiomer is naturally derived, the D-enantiomer is essential for accessing "unnatural" stereochemical series (e.g., (R)-secondary alcohols via organometallic addition).

This Application Note details the operational protocols for synthesizing D-DMP and utilizing it as a precursor to high-performance chiral ligands. Specifically, we focus on its role in the enantioselective addition of diethylzinc to aldehydes , a benchmark reaction in drug development for generating chiral secondary alcohols.

Chemical Identity

| Property | Specification |

| IUPAC Name | (2R)-2-(dimethylamino)-3-phenylpropanoic acid |

| CAS Number | 174222-78-7 (D-isomer) |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, alcohols; sparingly soluble in non-polar solvents |

| Key Function | Chiral Ligand Precursor, Lewis Base Catalyst, Resolving Agent |

Mechanistic Insight: The "Chelic" Advantage

The utility of D-DMP in enantioselective synthesis stems from its ability to form rigid chelated transition states. When converted to its amino-alcohol derivative, it acts as a bidentate ligand for organozinc reagents.

The Catalytic Cycle

In the addition of diethylzinc (Et₂Zn) to benzaldehyde, the ligand (derived from D-DMP) breaks the polymeric structure of Et₂Zn, forming a monomeric, reactive species. The chiral backbone dictates the facial selectivity of the aldehyde attack.

-

L-Phenylalanine derivative

Attacks Si-face -

D-Phenylalanine derivative

Attacks Re-face

This predictable "switch" allows researchers to select the desired enantiomer simply by choosing the starting amino acid.

Figure 1: Synthetic workflow from D-Phenylalanine to the active catalytic cycle. The D-configuration forces the formation of the (R)-alcohol product.

Experimental Protocols

Protocol A: Synthesis of this compound (D-DMP)

Objective: To synthesize the N-methylated precursor without racemization.

Rationale: Direct methylation with methyl iodide often leads to quaternization (forming the betaine). Reductive amination using formaldehyde and a mild reducing agent is the industry standard for preserving stereochemistry [1].

Materials:

-

D-Phenylalanine (10.0 mmol)

-

Formaldehyde (37% aq. solution, 50 mmol)

-

Pd/C (10% w/w, catalytic amount) or NaCNBH₃ (for non-hydrogenation setups)

-

Solvent: Methanol/Water (1:1)

Step-by-Step Procedure (Catalytic Hydrogenation Method):

-

Dissolution: In a high-pressure reactor or Parr shaker bottle, suspend D-Phenylalanine (1.65 g) in 50 mL of Methanol/Water.

-

Addition: Add Formaldehyde solution (4.0 mL).

-

Catalyst: Carefully add 10% Pd/C (150 mg) under an inert atmosphere (Nitrogen purge).

-

Reaction: Pressurize with Hydrogen gas (H₂) to 3 atm (45 psi) and shake/stir at Room Temperature for 12 hours.

-

Note: Monitor consumption of starting material via TLC (n-BuOH:AcOH:H₂O 4:1:1).

-

-

Workup: Filter the catalyst through a Celite pad. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is often a syrup. Crystallize from Ethanol/Acetone to yield white crystals.

-

Validation: Check optical rotation. For D-DMP,

should be negative (approx -75° to -80° in water), opposite to the L-isomer (+77°) [2].

Protocol B: Enantioselective Alkylation of Benzaldehyde

Objective: To synthesize (R)-1-phenyl-1-propanol using the ligand derived from D-DMP.

Rationale: The N,N-dimethyl amino acid is reduced to the amino alcohol (N,N-dimethyl-D-phenylalaninol) to serve as the ligand. This ligand binds Zinc, accelerating the reaction relative to the background racemic reaction [3].

Pre-requisite: Convert D-DMP to N,N-dimethyl-D-phenylalaninol using LiAlH₄ or Borane-DMS (Standard reduction protocol).

Materials:

-

Ligand: N,N-Dimethyl-D-phenylalaninol (5 mol%)

-

Substrate: Benzaldehyde (1.0 mmol)

-

Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexane, 2.2 mmol)

-

Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a Schlenk flask and cool under Argon.

-

Ligand Preparation: Add N,N-Dimethyl-D-phenylalaninol (9 mg, 0.05 mmol) and dry Toluene (3 mL).

-

Catalyst Formation: Add Et₂Zn solution (2.2 mL) dropwise at room temperature.

-

Observation: Ethane gas evolution will occur. Stir for 20 minutes to form the active chelate.

-

-

Substrate Addition: Cool the mixture to 0°C. Add Benzaldehyde (106 mg, 1.0 mmol) slowly.

-

Reaction: Stir at 0°C for 12–24 hours.

-

Monitoring: Check conversion by GC or TLC.

-

-

Quench: Carefully add saturated NH₄Cl solution (hydrolysis of zinc salts).

-

Extraction: Extract with Et₂O (3x). Dry organics over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Data Analysis & Troubleshooting

Expected Results

Using the D-isomer ligand typically yields the (R)-alcohol. The table below illustrates the stereochemical switch compared to the natural L-isomer.

| Ligand Source | Product Configuration | Typical Yield | Typical ee% |

| L-Phenylalanine | (S)-1-phenyl-1-propanol | 90-95% | 92-98% |

| D-Phenylalanine | (R)-1-phenyl-1-propanol | 90-95% | 91-97% |

| Racemic Phenylalanine | Racemic Alcohol | 85% | 0% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Enantiomeric Excess (ee) | Background reaction | Ensure temperature is kept at 0°C. Do not use excess aldehyde relative to Zn. |

| Low Yield | Wet solvents | Et₂Zn is destroyed by moisture. Use freshly distilled Toluene/Hexane over Na. |

| Racemization of Precursor | High Temp during methylation | Keep reductive amination below 40°C. Avoid Eschweiler-Clarke conditions (high temp formic acid) if ee drops. |

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[2] Journal of the American Chemical Society.[1]

-

ChemicalBook. (2025). N,N-Dimethyl-L-phenylalanine Physical Properties.

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[3][4][5] Angewandte Chemie International Edition.

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[3][4][5] Chemical Reviews.

Disclaimer: This protocol involves the handling of pyrophoric reagents (Diethylzinc) and toxic substances. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: High-Resolution Determination of Phenylalanine Enantiomers using Achiral-Chiral Two-Dimensional HPLC

Abstract

The stereospecific analysis of phenylalanine is of critical importance in clinical diagnostics and pharmaceutical development, with D-Phenylalanine (D-Phe) emerging as a potential biomarker for various neuronal and metabolic disorders.[1] However, the accurate quantification of phenylalanine enantiomers in complex biological matrices like plasma and urine presents a significant analytical challenge due to matrix interference and the identical physicochemical properties of enantiomers.[1][2] This application note details a robust and highly selective two-dimensional high-performance liquid chromatography (2D-HPLC) method that overcomes these limitations. By coupling an achiral reversed-phase separation in the first dimension (¹D) for matrix cleanup with a heart-cut transfer to a chiral stationary phase (CSP) in the second dimension (²D) for enantioseparation, this method provides reliable and sensitive quantification of D- and L-Phenylalanine.

Principle of Achiral-Chiral 2D-HPLC

Two-dimensional HPLC enhances analytical resolution by subjecting the sample to two independent separation mechanisms.[3] For chiral analysis in complex mixtures, an achiral-chiral configuration is exceptionally powerful.

First Dimension (¹D): Achiral Matrix Depletion The process begins with an injection onto a conventional achiral column, typically a reversed-phase C18 phase. The primary function of this dimension is not to separate the enantiomers, but to isolate the phenylalanine peak (containing both D- and L-forms) from the vast excess of endogenous matrix components such as other amino acids, proteins, and salts.[1][4] This step is crucial for protecting the expensive chiral column from contamination and reducing chromatographic interferences.

Heart-Cutting and Inter-Dimensional Transfer A key component of this setup is a multi-port switching valve. As the isolated phenylalanine peak elutes from the first dimension, the valve actuates to divert, or "heart-cut," this specific fraction of the eluent into a storage loop.[5][6] The remainder of the ¹D eluent, containing interfering matrix compounds that elute before and after the target analyte, is directed to waste. This selective transfer is the core of the 2D-LC advantage, ensuring only the analyte of interest is subjected to the more specialized second-dimension separation.[5]

Second Dimension (²D): Chiral Enantioseparation Once the heart-cut is complete, the valve switches again, placing the storage loop in line with the second-dimension pump and column. The trapped phenylalanine fraction is flushed from the loop onto a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes of varying stability.[2][7] This differential interaction results in different retention times, allowing for the baseline separation of D- and L-Phenylalanine.

Workflow of Achiral-Chiral 2D-HPLC

Sources

- 1. Determination of phenylalanine enantiomers in the plasma and urine of mammals and ᴅ-amino acid oxidase deficient rodents using two-dimensional high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: N,N-Dimethyl-D-phenylalanine Synthesis

Welcome to the technical support center for the synthesis of N,N-dimethyl-D-phenylalanine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the successful and efficient synthesis of this valuable chiral building block. Our focus is on the most common and reliable synthetic route: the Eschweiler-Clarke reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Question 1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?

Answer:

Low yield is a frequent issue that can typically be traced back to one of three areas: incomplete reaction, competing side reactions, or losses during workup and purification.

-

Causality - Incomplete Reaction: The Eschweiler-Clarke reaction, while robust, requires sufficient time and temperature to drive the second methylation step to completion. The mono-methylated intermediate, N-methyl-D-phenylalanine, is often the main contaminant in an incomplete reaction.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material or the mono-methylated intermediate persists, consider extending the reaction time or moderately increasing the temperature (e.g., from 80°C to 90-100°C). Ensure a molar excess of both formaldehyde and formic acid is used, as formic acid acts as both the solvent and the hydride donor.[1][2]

-

-

Causality - Reagent Quality: The quality of formaldehyde and formic acid is critical. Formaldehyde can polymerize to paraformaldehyde, reducing its effective concentration. Formic acid should be of high purity (>95%).

-

Solution: Use freshly opened or assayed reagents. If using paraformaldehyde, ensure it is fully depolymerized by heating before the amine is added.

-

-

Causality - Workup Losses: this compound is an amino acid and is highly soluble in water, especially at non-isoelectric pH values. Significant product can be lost in aqueous layers during extraction.

-

Solution: After the reaction, the excess formic acid and formaldehyde are typically removed under reduced pressure. The isoelectric point (pI) of the product is crucial for isolation. Adjust the pH of the aqueous solution carefully to the pI of this compound to minimize its solubility before filtration or extraction. If performing extractions, use a minimal amount of water and consider back-extraction of the aqueous layers.

-

Question 2: My NMR analysis shows multiple sets of peaks. What are the likely impurities?

Answer:

The impurity profile for an Eschweiler-Clarke synthesis of this compound is generally simple and predictable. The primary impurities are typically unreacted starting material and the intermediate from the first methylation step.

-

D-Phenylalanine (Starting Material): If the reaction is incomplete, you will see the characteristic peaks for the starting amino acid.

-

N-methyl-D-phenylalanine (Mono-methylated Intermediate): This is the most common impurity. Its signals will be distinct from both the starting material and the final product, particularly the single N-methyl peak around 2.5-2.8 ppm in the ¹H NMR spectrum.

-

Quaternary Ammonium Salts: The Eschweiler-Clarke reaction is highly valued for its prevention of over-methylation to the quaternary ammonium salt.[1][3] This is because the tertiary amine is less nucleophilic than the primary or secondary amine, and the reaction conditions do not favor the final alkylation step. Their presence is highly unlikely.

The diagram below illustrates the relationship between the reactants and potential products.

Caption: Reaction pathway and common byproducts.

The following table summarizes the expected ¹H NMR chemical shifts for the key compounds to aid in identification. Spectra should be referenced against an appropriate solvent peak.

| Compound | Approx. δ (ppm) - N-CH₃ | Approx. δ (ppm) - α-CH | Approx. δ (ppm) - β-CH₂ |

| D-Phenylalanine | N/A | ~3.9-4.0[4] | ~3.1-3.3[4] |

| N-methyl-D-phenylalanine | ~2.6 (singlet, 3H) | ~3.5-3.7 | ~2.9-3.2 |

| This compound | ~2.8 (singlet, 6H) [5] | ~3.8-3.9 | ~3.0-3.3 |

Question 3: I am struggling to purify the final product. The compound remains in the aqueous phase during extraction and streaks on silica gel. What should I do?

Answer:

Purifying zwitterionic compounds like amino acids requires different strategies than typical small molecules.

-

Strategy 1: Isoelectric Point Precipitation (Recommended First Step):

-

Causality: Amino acids are least soluble in water at their isoelectric point (pI), where the net charge is zero.

-

Protocol: After removing volatile reagents post-reaction, dissolve the crude residue in a minimum amount of water. Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to adjust the pH to the product's pI. The product should precipitate and can be collected by filtration. This is highly effective for removing salt byproducts.

-

-

Strategy 2: Ion-Exchange Chromatography:

-

Causality: This technique separates molecules based on their net charge and is ideal for amino acids.[6]

-

Protocol: Use a strong cation exchange resin (e.g., Dowex 50WX8). Load the crude product onto the column in a low pH solution (e.g., 0.1 M HCl), which protonates the tertiary amine, causing it to bind strongly to the resin. Wash with water to remove neutral impurities. Elute the desired product using an aqueous ammonia solution, which deprotonates the amine, releasing it from the resin.

-

-

Strategy 3: Esterification for Silica Gel Chromatography:

-

Causality: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) removes the zwitterionic character, making the molecule less polar and suitable for standard silica gel chromatography.

-

Protocol: Protect the carboxylic acid by converting it to its methyl ester using thionyl chloride in methanol. The resulting amine hydrochloride salt can then be neutralized and purified on a silica column using a gradient of ethyl acetate/hexanes, often with a small percentage of triethylamine to prevent streaking. The ester can be subsequently hydrolyzed if the free acid is required.

-

Frequently Asked Questions (FAQs)

-

Q1: What is the mechanism of the Eschweiler-Clarke reaction?

-

The reaction proceeds in two main stages, which are repeated for the second methylation. First, the amine reacts with formaldehyde to form an iminium ion. Second, formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide.[7]

-

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

-

Q2: Will this reaction cause racemization of my D-phenylalanine?

-

No, the Eschweiler-Clarke reaction is well-known for preserving the stereochemical integrity of the chiral center.[2] The reaction occurs at the nitrogen atom, and the conditions are not harsh enough to cause epimerization at the adjacent alpha-carbon.

-

-

Q3: Can I use other methylating agents like dimethyl sulfate or methyl iodide?

-

Yes, agents like dimethyl sulfate can be used, often under basic conditions.[8] However, they carry a significant risk of over-alkylation to form the quaternary ammonium salt, which is difficult to remove. These reagents are also highly toxic. The Eschweiler-Clarke method is generally safer, more selective for the tertiary amine, and uses inexpensive reagents.[1]

-

-

Q4: How do I monitor the reaction effectively?

-

TLC is the most common method. Use a mobile phase that provides good separation between the starting material, intermediate, and product (e.g., Dichloromethane:Methanol:Acetic Acid 8:2:0.1). Staining with ninhydrin is effective; the primary amine (starting material) will give a strong color (typically purple), the secondary amine (intermediate) a different color (often yellow/orange), and the tertiary amine (product) will not stain with ninhydrin.

-

Validated Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

This protocol is adapted for a 10g scale of D-phenylalanine.

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add D-phenylalanine (10.0 g).

-

Reagent Addition: Add formic acid (98%, 45 mL) to the flask. Stir until the D-phenylalanine is fully dissolved.

-

Formaldehyde Addition: Add aqueous formaldehyde (37 wt. % in H₂O, 20 mL).

-

Reaction: Heat the reaction mixture to 95-100°C in an oil bath and maintain for 6-8 hours. Critical Step: Monitor the reaction by TLC every 2 hours to ensure consumption of the starting material and the mono-methylated intermediate.

-

Workup: Cool the mixture to room temperature. Remove the excess formic acid and formaldehyde under reduced pressure using a rotary evaporator. A viscous oil or solid will remain.

-

Isolation: Dissolve the residue in a minimal amount of deionized water (~50 mL). Adjust the pH to ~6.0 by the careful addition of 2M NaOH or aqueous ammonia. A white precipitate should form.

-

Purification: Cool the suspension in an ice bath for 1 hour, then collect the solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) and then with cold ethanol (2 x 20 mL).

-

Drying: Dry the white solid under vacuum to a constant weight.

-

Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][9]

Troubleshooting Workflow

This diagram provides a logical sequence for diagnosing and resolving common issues during the synthesis.

Caption: A logical workflow for troubleshooting synthesis outcomes.

References

-

Chemical synthesis method of chiral D-phenylalanine. Google Patents.

-

Synthesis of N-ethyl-D-phenylalanine. PrepChem.com.

-

Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process. PubMed.

-

Eschweiler-Clarke reaction. YouTube.

-

Eschweiler-Clarke Reaction. YouTube.

-

Eschweiler–Clarke reaction. Wikipedia.

-

Method for preparing D-phenylalanine through asymmetric transformation of L-phenylalanine. Google Patents.

-

Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... ResearchGate.

-

Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst. ResearchGate.

-

Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI.

-

Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC - NIH.

-

N,N-dimethyl-L-phenylalanine. PubChem - NIH.

-

Monolithic Columns for the Isolation of Lectin: Principles, Advances and Prospects. ACS Omega.

-

FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry.

-

The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. CSIRO Publishing.

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC - NIH.

-

Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. ResearchGate.

-

N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging. PubMed.

-

N,N-Dimethyl- L -phenylalanine 99 17469-89-5. Sigma-Aldrich.

-

N,N-Dimethyl-L-phenylalanine. Molecular Depot.

-

Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PMC - PubMed Central.

-

Phenylalanine-impurities. Pharmaffiliates.

-

L-Phenylalanine(63-91-2) 1H NMR spectrum. ChemicalBook.

-

L-Phenylalanine, N,N-dimethyl-. NIST WebBook.

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. L-Phenylalanine(63-91-2) 1H NMR [m.chemicalbook.com]

- 5. N,N-dimethyl-L-phenylalanine | C11H15NO2 | CID 11830289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. L-Phenylalanine, N,N-dimethyl- [webbook.nist.gov]

Technical Support Center: N,N-Dimethyl-D-Phenylalanine Synthesis

Status: Operational Ticket ID: #D-PHE-ME2-OPT Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for the synthesis of N,N-dimethyl-D-phenylalanine . This guide addresses the specific challenges of methylating D-phenylalanine while preserving its stereochemical integrity.

The synthesis of this compound presents a "Triad of Difficulty" for researchers:

-

Stereochemical Drift: The risk of racemizing the expensive D-enantiomer into the L-form.

-

Steric Hindrance: Forcing two methyl groups onto the amine requires overcoming steric barriers without resorting to harsh conditions.

-

Zwitterionic Isolation: The product is highly polar and water-soluble, making standard organic extraction (liquid-liquid) notoriously inefficient.

This guide prioritizes the Reductive Amination pathway (Modified Borch Reduction) over the Eschweiler-Clarke method, as the latter requires high heat that jeopardizes enantiomeric excess (

Module 1: The Core Protocol (Optimized)

Standard Operating Procedure: Modified Borch Reductive Amination

Recommended over direct alkylation (Methyl Iodide) to prevent quaternization.

Reagents:

-

Substrate: D-Phenylalanine (

equiv) -

Carbon Source: Aqueous Formaldehyde (

, -

Reductant: Sodium Triacetoxyborohydride (STAB) (

equiv) [Preferred over -

Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE) with catalytic Acetic Acid (

).

Step-by-Step Workflow:

-

Dissolution: Suspend D-Phenylalanine in MeOH. Add AcOH (

equiv) to adjust pH to ~5–6. This promotes imine formation while suppressing enolization (racemization). -

Imine Formation: Add Aqueous Formaldehyde dropwise. Stir for 15–30 minutes at room temperature. Note: The solution may remain cloudy.

-

Reduction: Cool to

. Add STAB portion-wise over 20 minutes.-

Why STAB? It is less toxic than Sodium Cyanoborohydride (

) and does not reduce aldehydes/ketones as fast as imines, preventing side reactions.

-

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (ninhydrin stain will show a change from purple to faint/no color for tertiary amines) or LC-MS.

-

Quench: Quench with saturated aqueous

.

Module 2: Troubleshooting & FAQs

Category A: Yield & Conversion Issues

Q: I see a mix of mono-methyl and di-methyl products. How do I push to completion?

-

Diagnosis: Steric hindrance often stalls the reaction at the N-monomethyl stage.

-

Fix:

-

Sequential Addition: Do not add all reductant at once. Add formaldehyde, stir 30 mins, add 50% reductant. Wait 2 hours. Add more formaldehyde (

equiv) and the remaining reductant. -

Solvent Switch: If using MeOH, switch to Acetonitrile (

) or DCE . These solvents often stabilize the iminium ion intermediate better than protic solvents for the second methylation.

-

Q: My yield is low (<40%). Where is my product?

-

Diagnosis: It is likely stuck in the aqueous layer during workup. The product is a zwitterion (inner salt) at neutral pH.

-

Fix: See Module 3: Isolation.

Category B: Stereochemical Integrity (Racemization)

Q: My product shows lower optical rotation than literature values. Did it racemize?

-

Mechanism: Racemization occurs via the enolization of the imine intermediate . This is catalyzed by heat and high basicity.

-

The "Danger Zone": Avoid the Eschweiler-Clarke method (Formic acid/Formaldehyde at reflux). The high temperature (

) promotes proton exchange at the -

Validation: Use Chiral HPLC (e.g., Daicel Crownpak CR(+) column) to determine enantiomeric excess (

). -

Protocol Adjustment: Keep reaction temperature below

. Maintain pH slightly acidic (

Category C: Isolation (The Zwitterion Trap)

Q: I cannot extract the product into Ethyl Acetate or DCM. It stays in the water.

-

The Science: this compound exists as a zwitterion (

) in water. It is highly polar. -

Method 1: Ion Exchange (Best Purity)

-

Load aqueous mixture onto a cation exchange resin (e.g., Dowex 50W-X8 ,

form). -

Wash with water (removes excess formaldehyde and inorganic salts).

-

Elute with

Ammonium Hydroxide ( -

Lyophilize the eluate to obtain the pure zwitterion.

-

-

Method 2: n-Butanol Extraction (Quick Fix)

-

Saturate the aqueous phase with NaCl (salting out).

-

Extract 3x with n-Butanol . The higher polarity of butanol pulls the amino acid out better than DCM.

-

Evaporate butanol (requires high vac/rotovap bath at

).

-

Module 3: Data & Visualization

Comparison of Reducing Agents

| Feature | Sodium Cyanoborohydride ( | Sodium Triacetoxyborohydride ( |

| Selectivity | High (pH dependent) | Very High (Imine > Aldehyde) |

| Toxicity | High (Generates HCN gas) | Low (Generates Acetic Acid) |

| Solvent | Methanol preferred | DCE, THF, or Acetonitrile |

| Water Tolerance | High | Moderate (decomposes slowly) |

| Racemization Risk | Low (if T < | Lowest (Mildest conditions) |

Pathway & Logic Diagram

The following diagram illustrates the reaction mechanism and the critical decision points for troubleshooting.

Caption: Step-wise methylation pathway. Note the critical risk of racemization at the imine stage if temperature/pH are uncontrolled.

Troubleshooting Decision Tree

Caption: Diagnostic flow for resolving common synthetic failures in N-methylation.

References

-

Borch, R. F., & Bernstein, M. D. (1971).[1][2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1]

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

Qu, J., et al. (2025). "Synthesis of DL-phenylalanine from phenylpyruvic acid by reductive amination." ResearchGate.

-

Master Organic Chemistry. (2017). "Reductive Amination: NaBH3CN vs NaBH(OAc)3."

-

ScienceMadness. "A Review on the Use of Sodium Triacetoxyborohydride in Reductive Amination."

Sources

Technical Support Center: N,N-Dimethyl-D-phenylalanine Reaction Scale-Up